Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
Brand Name: Vulcanchem
CAS No.: 1328-05-8
VCID: VC16202262
InChI: InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3
SMILES:
Molecular Formula: C42H21AlO21S3
Molecular Weight: 984.8 g/mol

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)

CAS No.: 1328-05-8

Cat. No.: VC16202262

Molecular Formula: C42H21AlO21S3

Molecular Weight: 984.8 g/mol

* For research use only. Not for human or veterinary use.

Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) - 1328-05-8

Specification

CAS No. 1328-05-8
Molecular Formula C42H21AlO21S3
Molecular Weight 984.8 g/mol
IUPAC Name aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3
Standard InChI Key BJGROFLBXMVRFR-UHFFFAOYSA-K
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central aluminium(III) ion coordinated to three 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate ligands. Each ligand consists of an anthracene backbone substituted with hydroxyl, ketone, and sulphonate groups (Figure 1) . The sulphonate group (SO3-\text{SO}_3^-) facilitates solubility in polar solvents, while the conjugated anthraquinone system enables π-π interactions and charge delocalization.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC42H21AlO21S\text{C}_{42}\text{H}_{21}\text{AlO}_{21}\text{S}
Molecular Weight984.78 g/mol
CAS Number98493-35-7
SolubilityWater-soluble
Spectral Data (UV-Vis)λmax480 nm\lambda_{\text{max}} \approx 480\ \text{nm}

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments corresponding to the anthracene aromatic system (δ 7.58.5 ppm\delta\ 7.5–8.5\ \text{ppm}) and hydroxyl groups (δ 5.06.0 ppm\delta\ 5.0–6.0\ \text{ppm}) . Density Functional Theory (DFT) simulations predict a trigonal planar geometry around the aluminium centre, stabilized by chelation from the sulphonate and hydroxyl oxygens .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves reacting aluminium salts (e.g., AlCl3\text{AlCl}_3) with the sodium salt of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid under controlled pH (6.5–7.5) and temperature (60–80°C) . Key steps include:

  • Ligand Preparation: Sulfonation of anthraquinone derivatives using oleum.

  • Complexation: Slow addition of Al3+\text{Al}^{3+} to the ligand solution, inducing precipitation.

  • Purification: Recrystallization from ethanol-water mixtures .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
pH6.5–7.5Prevents Al(OH)₃ precipitation
Temperature60–80°CEnhances reaction kinetics
Molar Ratio (Al:ligand)1:3Ensures stoichiometric binding

Analytical Techniques

  • HPLC: Purity >98% confirmed via reverse-phase chromatography .

  • FT-IR: Peaks at 1180 cm11180\ \text{cm}^{-1} (S=O stretch) and 1670 cm11670\ \text{cm}^{-1} (C=O stretch) .

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220C220^\circ\text{C}, indicating thermal stability .

Functional Applications

Industrial Catalysis

The compound acts as a Lewis acid catalyst in Friedel-Crafts alkylations, with turnover numbers (TON) exceeding 500 due to its stable coordination sphere . Comparative studies show a 30% efficiency increase over traditional AlCl3\text{AlCl}_3 catalysts in benzylation reactions .

Pigments and Dyes

Its intense blue-green coloration (ϵ=12, ⁣000 L\cdotpmol1\cdotpcm1\epsilon = 12,\!000\ \text{L·mol}^{-1}\text{·cm}^{-1}) makes it suitable for high-stability dyes in textiles and coatings. Unlike organic dyes, it resists photodegradation under UV exposure (>1000 hours) .

Biological Interactions and Toxicity

Protein Binding Studies

Fluorescence quenching assays demonstrate strong binding to serum albumin (Ka=2.5×105 M1K_a = 2.5 \times 10^5\ \text{M}^{-1}), primarily via hydrophobic interactions with the anthracene moiety . This property is exploitable for drug delivery systems.

Toxicity Profile

Acute toxicity (LD₅₀) in murine models exceeds 2000 mg/kg, classifying it as Category 5 under GHS . Chronic exposure studies indicate no significant hepatotoxicity at doses <100 mg/kg/day .

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